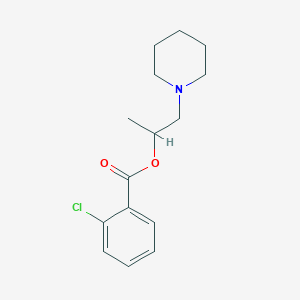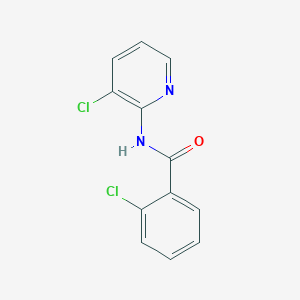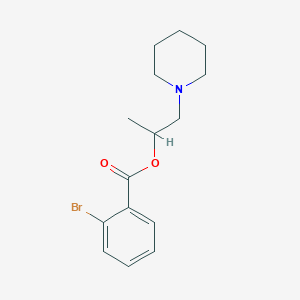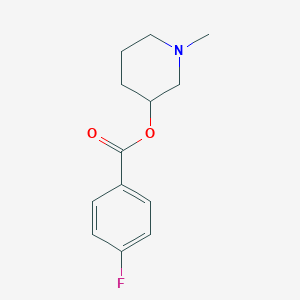
2-(Morpholin-4-yl)ethyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-yl)ethyl 3-methylbenzoate is a chemical compound that belongs to the group of benzoates. It is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate is not well understood. However, it is believed to interact with various proteins and DNA through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to induce conformational changes in proteins and DNA, which lead to altered biological activity.
Biochemical and Physiological Effects
2-(Morpholin-4-yl)ethyl 3-methylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in lab experiments is its unique properties. It is a fluorescent probe, which allows for the study of protein-protein interactions and binding affinity of various compounds with proteins and DNA. Additionally, it is a cross-linking agent, which allows for the study of protein-protein interactions. However, one of the limitations of using 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in lab experiments is its toxicity. It is toxic to cells at high concentrations, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in scientific research. One of the future directions is the study of its interactions with various proteins and DNA. Additionally, it can be used as a tool to study the conformational changes in proteins and DNA. Another future direction is the development of new compounds based on 2-(Morpholin-4-yl)ethyl 3-methylbenzoate, which can have improved properties and reduced toxicity. Finally, it can be used in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections.
Conclusion
In conclusion, 2-(Morpholin-4-yl)ethyl 3-methylbenzoate is a unique chemical compound that has various scientific research applications. It is used as a fluorescent probe, cross-linking agent, and reagent in the synthesis of various organic compounds. It has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and antibacterial and antifungal activity. While it has advantages in lab experiments, its toxicity limits its use in certain experiments. There are several future directions for the use of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate, including the study of its interactions with various proteins and DNA, the development of new compounds, and the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-yl)ethyl 3-methylbenzoate is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. It is also used as a fluorescent probe to study the binding affinity of various compounds with proteins and DNA. Additionally, it is used as a cross-linking agent to study the protein-protein interactions.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-12-3-2-4-13(11-12)14(16)18-10-7-15-5-8-17-9-6-15/h2-4,11H,5-10H2,1H3 |
InChI-Schlüssel |
MMUPCRBGIJZGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)



![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)
